![molecular formula C22H19Cl2N3O3S B3008359 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine CAS No. 477848-69-4](/img/structure/B3008359.png)
2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine is a derivative of the 4(3H)-quinazolinimine family. Quinazolinimines are heterocyclic compounds that have shown a range of biological activities, including cytotoxic effects on certain cancer cell lines. The specific compound is not directly mentioned in the provided papers, but its structure suggests potential biological activity due to the presence of the quinazolinimine core and various substituents that may influence its properties and reactivity.
Synthesis Analysis
The synthesis of 4(3H)quinazolinimines typically involves the reaction of (E)-N-(2-cyanophenyl)benzimidoyl chloride with substituted anilines, leading to the formation of C2, N3-substituted quinazoliniminium chlorides . This method provides a direct and flexible route to a variety of substituted 4(3H)quinazolinimines. Although the specific synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, with the appropriate dichlorobenzyl and furylmethyl substituents.
Molecular Structure Analysis
The molecular structure of quinazolinimines is characterized by a bicyclic system containing nitrogen atoms at the 1 and 3 positions of the quinazoline ring. The presence of substituents such as dichlorobenzyl and furylmethyl groups can significantly affect the electronic distribution and steric hindrance within the molecule, potentially influencing its biological activity and interaction with biological targets. X-ray diffraction studies of related compounds provide insights into the three-dimensional arrangement of atoms and the geometry of the quinazoline core .
Chemical Reactions Analysis
Quinazolinimines can undergo various chemical reactions depending on their substituents. For instance, alkylation reactions can introduce sulfanyl groups into the quinazoline ring, as seen in the synthesis of 4-[(alkenylsulfanyl)quinazolines . Additionally, reactions with halogens can lead to cyclization and the formation of fused heterocyclic systems, such as thiazoloquinazolinium salts. These reactions demonstrate the reactivity of the quinazoline moiety and its potential for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinimines are influenced by their molecular structure. The presence of electron-donating methoxy groups and electron-withdrawing chloro and furyl substituents can affect the compound's solubility, stability, and reactivity. The cytotoxic activity of quinazolinimines against cancer cell lines suggests that these compounds can penetrate cellular membranes and interact with intracellular targets, leading to apoptosis. The specific physical and chemical properties of 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine would need to be determined experimentally, but its structural features suggest it may possess similar properties to those described in the literature .
属性
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N3O3S/c1-28-19-9-14-18(10-20(19)29-2)26-22(27(21(14)25)11-13-5-4-8-30-13)31-12-15-16(23)6-3-7-17(15)24/h3-10,25H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMOWDZFEYWKAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=C(C=CC=C3Cl)Cl)CC4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3008276.png)
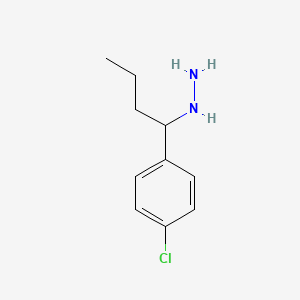
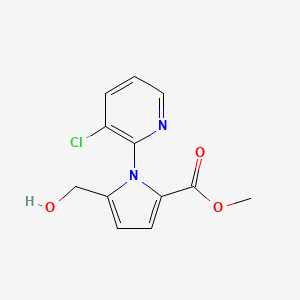
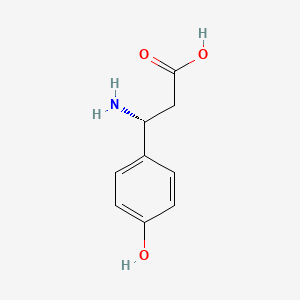
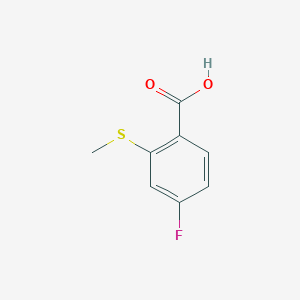
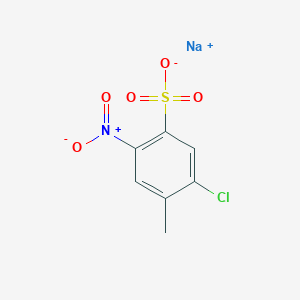
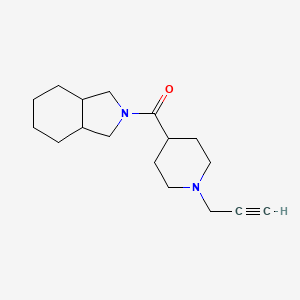
![1,3,7-trimethyl-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3008287.png)
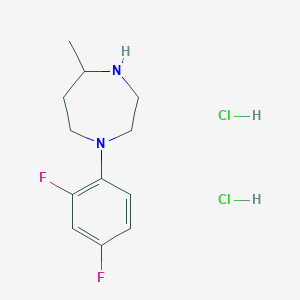
![9-(3-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008289.png)

![4-methyl-N,N-dipropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B3008295.png)
![3-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3008297.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B3008298.png)